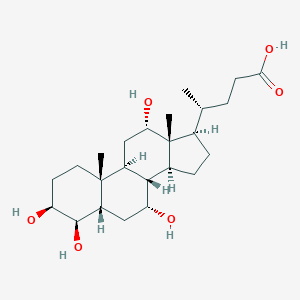
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate, also known as DDNP, is a compound that has been extensively studied for its potential applications in scientific research. DDNP is a yellow crystalline powder that is soluble in organic solvents and is relatively stable under normal laboratory conditions.
作用機序
The mechanism of action of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is not well understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been shown to induce the formation of ROS in vitro, and it has been suggested that this may be the mechanism by which 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate exerts its biological effects.
Biochemical and Physiological Effects
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can induce the formation of ROS, activate the mitogen-activated protein kinase (MAPK) signaling pathway, and induce apoptosis in cancer cells. In vivo studies have shown that 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can reduce the growth of tumors in animal models and improve cognitive function in aged mice.
実験室実験の利点と制限
One of the main advantages of using 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate in lab experiments is its stability and solubility in organic solvents. This makes it easy to prepare solutions of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate for use in a variety of experiments. However, one of the limitations of using 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is that it can be difficult to work with due to its sensitivity to light and air. Additionally, 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate. One area of research is the development of new synthesis methods for 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate that can improve the yield and purity of the compound. Another area of research is the development of new applications for 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate, such as its use as a fluorescent probe for imaging cellular structures. Finally, future research could focus on a better understanding of the mechanism of action of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate and its potential applications in the treatment of various diseases.
合成法
The synthesis of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is a multi-step process that involves the reaction of 2,4-dinitrophenol with benzaldehyde to form 2,4-dinitrophenylhydrazone. This intermediate is then reacted with phenylacetylene to form 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been used in a variety of scientific research applications, including as a probe for studying protein aggregation and as a fluorescent tag for imaging cellular structures. 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has also been used as a model compound for studying the mechanism of action of nitroaromatic compounds, which are a class of compounds that have been implicated in a variety of environmental and health-related issues.
特性
CAS番号 |
130746-82-6 |
|---|---|
製品名 |
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate |
分子式 |
C22H24O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
methyl (3R,5S,6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
InChI |
InChI=1S/C22H24O4/c1-26-22(25)16-20(24)15-19(23)13-8-14-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19-20,23-24H,15-16H2,1H3/b13-8+/t19-,20-/m1/s1 |
InChIキー |
NSZBOSJMBQKKKB-ZCBOBATRSA-N |
異性体SMILES |
COC(=O)C[C@@H](C[C@@H](/C=C/C=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
SMILES |
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
正規SMILES |
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
同義語 |
3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate CP 83101 CP-83101 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)


![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)